4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide
Description
4-Methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a sulfonylethyl-piperazine moiety. Below, we compare its physicochemical and biological properties with structurally related analogs.
Properties
IUPAC Name |
4-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-27-18-7-9-19(10-8-18)29(25,26)20-11-16-28(23,24)22-14-12-21(13-15-22)17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYSHSQVADRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpiperazine moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Introduction of the sulfonyl group: The phenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with the methoxybenzene derivative: The final step involves coupling the sulfonylated phenylpiperazine with a methoxybenzene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can also interact with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of molecular weight, substituents, and topological polar surface area (TPSA) highlights key differences:
- Target vs. Compound : The methylsulfanyl and oxo groups in the latter increase molecular weight by ~45 Da, likely enhancing lipophilicity and metabolic resistance but reducing aqueous solubility .
- Target vs.
- Target vs. Compound : Chlorine substituents introduce electron-withdrawing effects, improving oxidative stability but lowering solubility due to reduced polarity .
Pharmacophore Diversity
- The phenylpiperazine group in the target compound is critical for CNS activity, as seen in analogs like aripiprazole. In contrast, thiazole-pyridine systems () may shift activity toward kinase or antimicrobial targets .
- Stereochemical Influence : Compounds like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () demonstrate that bulky substituents (e.g., naphthalene) and high stereochemical purity (99% ee) can drastically alter receptor binding kinetics .
Biological Activity
4-Methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound contains a methoxy group, sulfonamide linkage, and a phenylpiperazine moiety, which contribute to its biological activity, particularly in modulating neurotransmitter systems and inhibiting specific enzymes.
Structural Characteristics
The structure of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can be detailed as follows:
- Methoxy Group : Enhances lipophilicity and bioavailability.
- Sulfonamide Group : Known for its role in enzyme inhibition and interaction with biological macromolecules.
- Phenylpiperazine Moiety : Influences the compound's interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with neurotransmitter systems and enzyme inhibition. Research indicates several key activities:
-
Neurotransmitter Modulation :
- The phenylpiperazine component suggests potential interactions with serotonin receptors, which may influence mood and cognitive functions.
- Studies have shown that compounds with similar structures can act as agonists or antagonists at various receptor sites, thus modulating neurotransmission.
-
Enzyme Inhibition :
- The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and certain proteases, which may contribute to its therapeutic effects in conditions requiring enzyme modulation.
- Preliminary findings indicate that 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide may exhibit mixed-type inhibition of acetylcholinesterase (AChE), enhancing cholinergic neurotransmission.
Research Findings and Case Studies
Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in various biological assays:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Implications |
|---|---|---|
| Neurotransmitter Modulation | Interaction with serotonin/dopamine receptors | Potential antidepressant/anxiolytic effects |
| Enzyme Inhibition | AChE inhibition | Possible treatment for Alzheimer’s disease |
| Antimicrobial Properties | Inhibition of bacterial growth | Potential use as an antibiotic |
Case Study: Neuropharmacological Effects
In a recent study evaluating the neuropharmacological effects of compounds similar to 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide, researchers observed significant improvements in cognitive function in animal models treated with AChE inhibitors. The study highlighted the importance of the phenylpiperazine moiety in enhancing receptor affinity and selectivity, suggesting that modifications to this structure could lead to more potent derivatives.
Comparative Analysis
To better understand the unique properties of 4-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Donepezil | Piperidine core | AChE inhibitor, used in Alzheimer's |
| Rivastigmine | Carbamate structure | AChE inhibitor, also for Alzheimer's |
| Galantamine | Alkaloid structure | Enhances cholinergic function via AChE inhibition |
Q & A
Q. Optimization Strategies :
- Use anhydrous solvents (DMF, acetonitrile) to minimize hydrolysis.
- Employ catalysts like triethylamine to enhance reaction efficiency .
- Monitor reaction progress via TLC and adjust stoichiometry to suppress side products .
How can advanced spectroscopic and crystallographic techniques validate the compound’s structure?
Basic Research Question
Structural confirmation requires a combination of methods:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of methoxy (-OCH₃), sulfonyl (-SO₂-), and piperazine protons .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) to resolve 3D geometry and confirm sulfonamide bond angles .
Q. Example Crystallographic Parameters :
| Parameter | Value (Typical Range) |
|---|---|
| Space Group | P2₁/c |
| Bond Length (S–N) | 1.62–1.65 Å |
| Torsion Angles | 120–130° (piperazine) |
What methodologies are recommended for assessing solubility and formulation stability?
Basic Research Question
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to track hydrolysis/oxidation .
- Formulation Screening : Micellar solubilization with surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
Q. Key Challenges :
- Low aqueous solubility due to hydrophobic aryl/piperazine groups.
- Sensitivity to moisture (hydrolysis of sulfonamide bond) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
SAR strategies include:
- Functional Group Modifications :
- Replace methoxy with electron-withdrawing groups (e.g., -F) to enhance receptor binding .
- Introduce trifluoromethyl (-CF₃) to improve lipophilicity and blood-brain barrier penetration .
- Biological Assays : Test derivatives against acetylcholinesterase (AChE) or kinase targets (IC₅₀ determination) .
Q. Example SAR Findings :
| Derivative | AChE IC₅₀ (nM) |
|---|---|
| Parent Compound | 120 |
| -CF₃ Analog | 45 |
| -F-Substituted | 85 |
What mechanisms underlie the compound’s enzyme inhibition (e.g., acetylcholinesterase)?
Advanced Research Question
The compound inhibits AChE via:
- Active Site Binding : Sulfonamide group interacts with catalytic serine (hydrogen bonding) .
- Piperazine Motif : Stabilizes binding via hydrophobic interactions with peripheral anionic site .
- Kinetic Analysis : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Q. Experimental Design :
- Molecular docking (AutoDock Vina) to predict binding poses .
- Surface plasmon resonance (SPR) for real-time binding affinity measurement .
How can contradictory crystallographic data from different synthetic batches be resolved?
Advanced Research Question
Conflicting data may arise from:
Q. Resolution Strategies :
- Repeat crystallization in controlled conditions (e.g., slow evaporation).
- Use SHELXL refinement with TWIN commands to model disordered regions .
What computational approaches are effective for predicting binding modes with neurological targets?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess stability .
- Free Energy Calculations : MM-PBSA to quantify binding energy contributions .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide, piperazine) for activity .
Case Study : Docking with AChE (PDB ID 4EY7) revealed a binding score of -9.2 kcal/mol .
How can oxidation/reduction reactions be utilized to synthesize bioactive derivatives?
Advanced Research Question
- Oxidation : Convert sulfonyl group to sulfone using H₂O₂, enhancing electrophilicity for nucleophilic attack .
- Reduction : Use NaBH₄ to reduce carbonyl groups, generating alcohol intermediates for further functionalization .
Q. Example Reaction Pathway :
Oxidize sulfonamide to sulfone.
React with thiol-containing biomolecules (e.g., glutathione) for prodrug design .
What strategies mitigate polymorphism issues during crystallization?
Advanced Research Question
- Additive Screening : Use polymers (PEG) or co-solvents to control nucleation .
- Temperature Gradients : Slow cooling (0.1°C/min) to favor thermodynamically stable forms .
- Synchrotron Radiation : High-resolution diffraction to detect minor polymorphic impurities .
How should analytical methods be validated for quantifying the compound in biological matrices?
Advanced Research Question
- HPLC Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
- Mass Spectrometry : Use isotopically labeled internal standards (e.g., ¹³C-methoxy analog) for precision .
Q. Example Validation Parameters :
| Parameter | Acceptable Criteria |
|---|---|
| Precision (RSD%) | <5% |
| Accuracy | 85–115% |
| Matrix Effect | ±20% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
